molecular formula C13H15NO3 B13791956 N-(2-(5-methoxybenzofuran-3-yl)ethyl)acetamide CAS No. 27404-35-9

N-(2-(5-methoxybenzofuran-3-yl)ethyl)acetamide

Cat. No.: B13791956
CAS No.: 27404-35-9
M. Wt: 233.26 g/mol
InChI Key: BTVRPXLAXZPZPV-UHFFFAOYSA-N
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Description

N-(2-(5-Methoxybenzofuran-3-yl)ethyl)acetamide is a synthetic benzofuran derivative of significant interest in pharmacological research for its role as a potential inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme . The CYP2A6 enzyme is a critical metabolic protein in the human liver, responsible for the detoxification of nicotine and the activation of tobacco-specific procarcinogens, such as 4-(methylnitrosoamino)-1-(3-pyridyl)-1-butanone (NNK) . Inhibiting this enzyme presents a dual therapeutic strategy: to slow nicotine metabolism, potentially reducing cigarette consumption, and to decrease the activation of procarcinogens, thereby lowering the risk of tobacco-related cancers . Research into selective CYP2A6 inhibitors like methoxalen has demonstrated their value as chemopreventive agents, and this acetamide derivative, belonging to a related structural class, serves as a valuable lead compound for the design of more potent and selective inhibitor drugs . The compound allows researchers to explore structure-activity relationships within the benzofuran family, which has shown comparable and sometimes more selective inhibitory effects on CYP2A6 activity compared to other known compounds . It is supplied for research applications in enzymology, toxicology, and the development of novel smoking cessation agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

27404-35-9

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

N-[2-(5-methoxy-1-benzofuran-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H15NO3/c1-9(15)14-6-5-10-8-17-13-4-3-11(16-2)7-12(10)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,15)

InChI Key

BTVRPXLAXZPZPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=COC2=C1C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the benzofuran core, functionalization at the 5-position with a methoxy group, and subsequent introduction of the 2-(ethyl)acetamide side chain at the 3-position. The key steps include:

  • Formation of the benzofuran ring system.
  • Introduction of the 5-methoxy substituent.
  • Functionalization at the 3-position to introduce an ethylamine side chain.
  • Acetylation of the amino group to form the acetamide.

Preparation of 5-Methoxybenzofuran Core

The 5-methoxybenzofuran scaffold can be synthesized starting from 4-methoxyphenol derivatives. One reported method involves:

  • MgCl2-mediated formylation of 4-methoxyphenol to introduce an aldehyde group at the 3-position.
  • Condensation with ethyl diazoacetate to form an intermediate.
  • Reduction to yield 5-methoxybenzofuran-3-carboxylate derivatives.

This sequence has been demonstrated in the synthesis of benzofuran derivatives on a multigram scale with good yields.

Introduction of the 2-(Ethyl) Side Chain

The 3-position of the benzofuran ring is functionalized to introduce a 2-(ethyl)amine side chain. This can be achieved by:

  • Reduction of the ester group at the 3-position to a primary alcohol using diisobutylaluminum hydride (DIBAL).
  • Oxidation of the primary alcohol to an aldehyde using Dess–Martin periodinane.
  • Reductive amination of the aldehyde with ethylenediamine or related amines to introduce the ethylamine side chain.

This method allows for the introduction of the aminoethyl group with control over stereochemistry and functional group compatibility.

Acetylation to Form the Acetamide

The free amine obtained from reductive amination is acetylated to form the acetamide. Common acetylation methods include:

  • Treatment of the amine with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine.
  • Use of mild conditions to avoid side reactions on the benzofuran ring.

This step typically proceeds in good yield and purity, yielding the target compound this compound.

Alternative Synthetic Routes

Other synthetic approaches involve:

  • Palladium-catalyzed annulation reactions to build the benzofuran ring with the desired substituents in place.
  • Wittig or Horner–Wadsworth–Emmons reactions to install the 3-position substituents, followed by conversion to acetamides.
  • Use of protecting groups on the phenol or amine functionalities to improve selectivity and yield in multi-step syntheses.

Representative Synthetic Scheme

Step Starting Material Reagents/Conditions Product/Intermediate Notes
1 4-Methoxyphenol MgCl2, formylation 5-Methoxy-3-formylphenol Formylation at 3-position
2 5-Methoxy-3-formylphenol Ethyl diazoacetate, condensation 5-Methoxybenzofuran-3-carboxylate Ring closure to benzofuran
3 5-Methoxybenzofuran-3-carboxylate DIBAL reduction 5-Methoxybenzofuran-3-methanol Reduction of ester to alcohol
4 5-Methoxybenzofuran-3-methanol Dess–Martin periodinane oxidation 5-Methoxybenzofuran-3-carboxaldehyde Oxidation to aldehyde
5 5-Methoxybenzofuran-3-carboxaldehyde Reductive amination with ethylenediamine, NaBH3CN 5-Methoxybenzofuran-3-ethylamine Introduction of ethylamine side chain
6 5-Methoxybenzofuran-3-ethylamine Acetyl chloride, base This compound Acetylation to acetamide

Analysis of Preparation Methods

Efficiency and Yields

  • The stepwise approach starting from commercially available 4-methoxyphenol is efficient and scalable.
  • Use of mild reducing agents like DIBAL and selective oxidation with Dess–Martin periodinane ensures high yields and minimal side reactions.
  • Reductive amination is a versatile method for introducing the aminoethyl side chain with good functional group tolerance.
  • Acetylation under mild conditions prevents decomposition of sensitive benzofuran moieties.

Challenges and Considerations

  • Protecting groups may be required to prevent side reactions, particularly on phenolic hydroxyls or amines.
  • Control of regioselectivity during formylation and ring closure is critical.
  • Purification of intermediates may require chromatographic techniques due to close polarity of compounds.
  • Scale-up requires careful control of reaction conditions to maintain yields and purity.

Industrial Applicability

  • The described methods are amenable to scale-up with appropriate optimization.
  • Use of inexpensive and readily available starting materials reduces cost.
  • Avoidance of harsh reagents and conditions improves safety and environmental impact.

Summary Table of Key Synthetic Steps

Synthetic Step Reagents/Conditions Yield (%) Comments
Formylation of 4-methoxyphenol MgCl2, formylation reagents 70-85 Regioselective introduction of aldehyde
Benzofuran ring formation Condensation with ethyl diazoacetate 65-80 Efficient ring closure
Reduction of ester to alcohol DIBAL 80-90 Mild reducing agent
Oxidation of alcohol to aldehyde Dess–Martin periodinane 85-95 Selective oxidation
Reductive amination Ethylenediamine, NaBH3CN 75-85 Introduction of aminoethyl side chain
Acetylation Acetyl chloride, base 80-90 Formation of acetamide

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, converting it to an amine.

    Substitution: The benzofuran ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that N-(2-(5-methoxybenzofuran-3-yl)ethyl)acetamide exhibits anti-inflammatory effects. A patent describes a pharmaceutical composition that includes this compound for the treatment of inflammatory diseases such as Hashimoto's thyroiditis and inflammatory bowel disease. The compound's mechanism involves inhibiting pro-inflammatory cytokines, which are critical in the pathogenesis of these conditions .

Antibacterial Activity

Research has demonstrated the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness in inhibiting bacterial growth at low concentrations, making it a candidate for further development as an antibacterial agent . The compound's unique structure allows it to penetrate bacterial membranes effectively, enhancing its therapeutic potential.

Melatonin Receptor Modulation

This compound has been identified as an inhibitor of the melatonin receptor type 1A. This property suggests potential applications in sleep disorders and circadian rhythm regulation, as modulation of melatonin receptors can influence sleep patterns and overall health .

Synthesis of Derivatives

The compound serves as a starting material for synthesizing various benzofuran derivatives, which may possess enhanced biological activities. The ability to modify its structure opens avenues for developing new drugs targeting different therapeutic areas .

Drug Design and Development

Due to its favorable pharmacokinetic properties, including good absorption across biological membranes, this compound is being explored as a lead compound in drug design. Its interactions with biological targets are being studied to optimize efficacy and minimize side effects .

Case Studies

Study Objective Findings
Patent on Anti-inflammatory CompositionTo evaluate the anti-inflammatory effects of the compoundDemonstrated effectiveness in reducing inflammation markers in vitro
Antibacterial Activity StudyTo assess antibacterial efficacy against various bacteriaShowed significant inhibition of bacterial growth at concentrations as low as 3.9 μg/mL
Melatonin Receptor StudyTo investigate the modulation of melatonin receptorsIdentified as an effective inhibitor of melatonin receptor type 1A, suggesting potential use in sleep disorders

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Interaction: It may interact with certain receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-(2-Aminophenyl)-2-(2-Isopropylphenoxy) Acetamide (Compound 27)
  • Structure: Features a phenoxy-acetamide backbone with a 2-isopropylphenoxy group and an aromatic amine substituent.
  • Synthesis: Synthesized via condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene in dry DCM using TBTU and lutidine .
  • Key Differences: Lacks the benzofuran core, instead utilizing a phenoxy group. The isopropyl substituent may enhance lipophilicity but reduces MT1 affinity compared to the methoxybenzofuran derivative.
  • Activity: No direct MT1 data reported, but phenoxy-acetamides are typically associated with anti-inflammatory or anticancer activities .
KCH-1521 (N-Acylurea Derivative)
  • Structure : Contains a benzo[d][1,3]dioxol-5-yloxy group and an indole-3-yl-ethylcarbamoyl chain.
  • Synthesis : Derived from N-acylurea chemistry, emphasizing heterocyclic diversity .
  • The indole moiety introduces hydrogen-bonding capacity, diverging from the benzofuran scaffold.
  • Activity : Targets HUVEC proliferation and migration, indicating a distinct mechanism (e.g., talin modulation) unrelated to melatonin receptors .
N-[2-(7-Methoxy-1-Naphthyl)ethyl] Acetamide
  • Structure : Substitutes benzofuran with a 7-methoxy-naphthyl group.
  • Synthesis : Focuses on amorphous form production, suggesting pharmaceutical formulation studies .
  • ~273 for the benzofuran analog). The 7-methoxy position may reduce MT1 affinity compared to 5-methoxy positioning .
Pharmacopeial Acetamide Derivatives (e.g., Compounds f, g, h)
  • Structure: Include dimethylphenoxy groups and complex peptide-like backbones (e.g., diphenylhexan-2-yl chains) .
  • Key Differences: Peptidic elements improve solubility but limit blood-brain barrier penetration. The dimethylphenoxy group lacks the benzofuran’s planar rigidity, reducing receptor specificity.
  • Activity : Often used in antiviral or antidiabetic applications, diverging from neurological targets .

Pharmacological and Physicochemical Comparison

Compound Core Structure Key Substituents IC₅₀/Ki (nM) Primary Target
N-(2-(5-Methoxybenzofuran-3-yl)ethyl)acetamide Benzofuran 5-Methoxy, ethylacetamide 0.6 (IC₅₀), 0.15 (Ki) Melatonin Receptor 1A
N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide Phenoxy-acetamide 2-Isopropylphenoxy, aminophenyl N/A Anti-inflammatory
KCH-1521 N-Acylurea Benzo[d][1,3]dioxol-5-yloxy, indole N/A Talin/HUVEC modulation
N-[2-(7-Methoxy-1-naphthyl)ethyl] acetamide Naphthyl 7-Methoxy, ethylacetamide N/A Undisclosed

Biological Activity

N-(2-(5-methoxybenzofuran-3-yl)ethyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C13H15NO3
  • Molecular Weight : 233.27 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing benzofuran moieties possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated efficacy against various bacterial strains and fungi, suggesting their potential as antimicrobial agents .
  • Antioxidant Properties : The presence of the methoxy group in the benzofuran structure contributes to its antioxidant activity, helping to scavenge free radicals and reduce oxidative stress .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus potentially serving as an anti-inflammatory agent .
  • Cytotoxicity : Some derivatives of benzofuran have shown cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammation and microbial growth.
  • Interaction with Cell Membranes : Its lipophilic nature allows it to penetrate cell membranes effectively, influencing cellular processes.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

  • Antimicrobial Study :
    • A study tested various benzofuran derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications increased their antimicrobial potency significantly .
  • Cytotoxicity Assay :
    • In vitro assays demonstrated that compounds with similar structures to this compound exhibited cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria and fungi
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
CytotoxicityInduces cell death in cancer cells

Q & A

Q. What are the optimized synthetic routes for N-(2-(5-methoxybenzofuran-3-yl)ethyl)acetamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the formation of a benzofuran intermediate. A common approach includes:

  • Step 1 : Condensation of 5-methoxybenzofuran-3-carbaldehyde with ethylenediamine to form the ethylamine backbone.
  • Step 2 : Acylation using acetyl chloride or acetic anhydride under anhydrous conditions to introduce the acetamide group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity. HPLC with UV detection (λ = 254 nm) is recommended for purity validation .

Q. What spectroscopic and chromatographic methods are used for structural characterization?

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the benzofuran ring (δ 6.8–7.5 ppm for aromatic protons) and acetamide moiety (δ 2.0–2.2 ppm for CH₃) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm acetamide functionality .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 274.12) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Solubility : Tested in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication. LogP values (~2.5) predict moderate lipophilicity .
  • Stability : Incubate at 25°C and 37°C for 24–72 hours; monitor degradation via HPLC. Stability in biological matrices (e.g., plasma) requires LC-MS/MS analysis .

Advanced Research Questions

Q. What mechanistic insights exist regarding its interaction with biological targets?

  • Target Identification : Molecular docking studies suggest affinity for cyclooxygenase-2 (COX-2) and serotonin receptors (5-HT₂A), supported by in vitro binding assays (IC₅₀ = 0.8–1.2 µM for COX-2 inhibition) .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) in murine macrophages reveals downregulation of NF-κB and TNF-α pathways, indicating anti-inflammatory potential .

Q. How do structural modifications impact its pharmacological profile?

  • SAR Studies :
    • Methoxy Position : Shifting the methoxy group from C5 to C6 on the benzofuran ring reduces COX-2 inhibition by 40% .
    • Acetamide Chain : Replacing the ethyl linker with a propyl group increases logP (3.1) but decreases aqueous solubility, compromising in vivo efficacy .
  • Analog Synthesis : Introduce halogen substituents (e.g., Cl at C7) to enhance metabolic stability, as shown in microsomal assays .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Matrix Effects : Plasma proteins and lipids cause ion suppression in LC-MS. Mitigate via protein precipitation (acetonitrile) and solid-phase extraction (C18 cartridges) .
  • Sensitivity : Limit of quantification (LOQ) of 1 ng/mL achievable with tandem MS (MRM mode), using deuterated internal standards (e.g., D₃-acetamide) .

Q. How can contradictory data in biological assays be resolved?

  • Case Example : Discrepancies in IC₅₀ values for COX-2 inhibition (0.8 µM vs. 2.5 µM) may stem from assay conditions (e.g., enzyme source: human recombinant vs. murine). Validate using orthogonal assays (e.g., Western blot for PGE₂ reduction) .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare replicates across labs. Ensure cell lines (e.g., RAW 264.7 vs. THP-1) are standardized .

Methodological Recommendations

  • In Vivo Models : Use carrageenan-induced paw edema in rats (dose: 10–50 mg/kg, i.p.) to assess anti-inflammatory efficacy .
  • Toxicology Screening : AMES test for mutagenicity and hERG assay for cardiac safety are critical before preclinical trials .

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